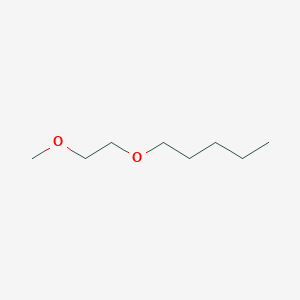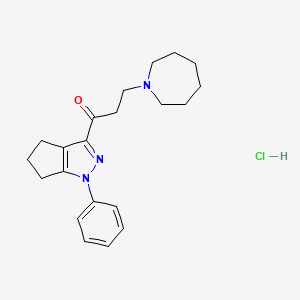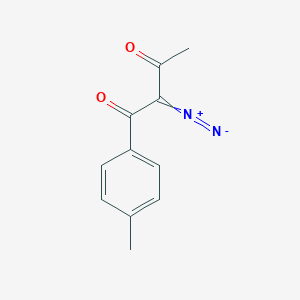
Methylenedinaphthalenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenedinaphthalenesulfonic acid is an organic compound that belongs to the class of sulfonic acids. It is characterized by the presence of a methylene bridge connecting two naphthalene rings, each of which is substituted with a sulfonic acid group. This compound is known for its strong acidic properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylenedinaphthalenesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of naphthalene derivatives. The reaction typically requires the use of sulfur trioxide or oleum as the sulfonating agent. The process is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can further enhance the efficiency of the sulfonation process.
Analyse Des Réactions Chimiques
Types of Reactions
Methylenedinaphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones and other oxidation products.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates or other reduced forms.
Substitution: The sulfonic acid groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation reactions may involve alkyl halides.
Major Products
The major products formed from these reactions include naphthoquinones, sulfonates, and various substituted naphthalene derivatives. These products have diverse applications in chemical synthesis and industrial processes.
Applications De Recherche Scientifique
Methylenedinaphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a staining agent in microscopy.
Medicine: Research has explored its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of detergents, surfactants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methylenedinaphthalenesulfonic acid involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. The sulfonic acid groups can donate protons, facilitating the formation of reactive intermediates. These intermediates can then undergo further transformations, leading to the desired products. The compound’s ability to stabilize transition states and lower activation energies makes it an effective catalyst in many processes.
Comparaison Avec Des Composés Similaires
Methylenedinaphthalenesulfonic acid can be compared with other sulfonic acids and naphthalene derivatives:
Methanesulfonic acid: Unlike this compound, methanesulfonic acid is a simpler molecule with a single sulfonic acid group.
Naphthalene-2-sulfonic acid: This compound has a single naphthalene ring with a sulfonic acid group.
Benzene sulfonic acid: A simpler aromatic sulfonic acid, benzene sulfonic acid is used in the production of detergents and as a catalyst in various chemical reactions.
This compound is unique due to its structure, which combines two naphthalene rings with sulfonic acid groups, providing distinct reactivity and applications.
Propriétés
Numéro CAS |
74381-45-6 |
|---|---|
Formule moléculaire |
C21H16O6S2 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
4-[(4-sulfonaphthalen-1-yl)methyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C21H16O6S2/c22-28(23,24)20-11-9-14(16-5-1-3-7-18(16)20)13-15-10-12-21(29(25,26)27)19-8-4-2-6-17(15)19/h1-12H,13H2,(H,22,23,24)(H,25,26,27) |
Clé InChI |
LOVAOFAFMFWSKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)CC3=CC=C(C4=CC=CC=C34)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14705543.png)
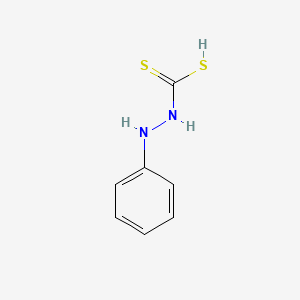
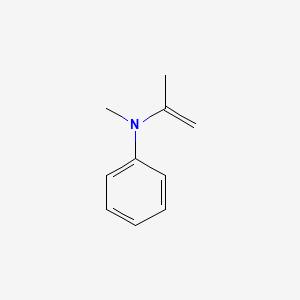

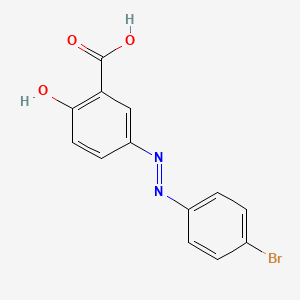
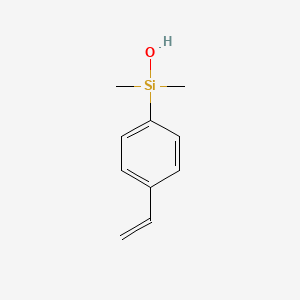
![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)

